4-Isothiocyanato-1-methylpiperidine
CAS No.: 118705-17-2
Cat. No.: VC6791906
Molecular Formula: C7H12N2S
Molecular Weight: 156.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118705-17-2 |
|---|---|
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 |
| IUPAC Name | 4-isothiocyanato-1-methylpiperidine |
| Standard InChI | InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 |
| Standard InChI Key | AQZKLVVGTLCSOS-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with a methyl group at the nitrogen atom (1-position) and an isothiocyanate group at the 4-position. The planar isothiocyanate moiety confers electrophilic reactivity, enabling interactions with nucleophilic residues in biological systems . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.25 g/mol |
| CAS Registry Number | 118705-17-2 |
| SMILES Notation | CN1CCC(CC1)N=C=S |
| Topological Polar Surface Area | 56.4 Ų |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the isothiocyanate group’s linear geometry facilitates covalent binding to thiol and amine groups .
Spectroscopic Characterization
Structural validation of 4-isothiocyanato-1-methylpiperidine relies on advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy: A sharp absorption band near 2050–2150 cm⁻¹ confirms the -N=C=S stretching vibration.
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Chemistry
Optimized Synthetic Routes
A landmark study demonstrated a microwave-assisted, one-pot synthesis using DMT/NMM/TsO⁻ as a desulfurating agent . Key steps include:
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Dithiocarbamate Formation: Reaction of primary amines with carbon disulfide () in the presence of triethylamine ().
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Desulfurization: Microwave irradiation (90°C, 3 min) with DMT/NMM/TsO⁻ yields isothiocyanates with up to 97% efficiency .
Reaction conditions critically influence yield:
| Amine Substrate | Isothiocyanate Product | Yield (%) |
|---|---|---|
| Phenethylamine | Phenethyl isothiocyanate | 89 |
| 1-Adamantylamine | 1-Adamantyl isothiocyanate | 83 |
| Benzylamine | Benzyl isothiocyanate | 94 |
This method outperforms traditional thiophosgene routes, eliminating toxic reagents and reducing reaction times .
Reactivity and Derivative Formation
The isothiocyanate group participates in diverse reactions:
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Thiourea Formation: Nucleophilic attack by primary or secondary amines generates thioureas, widely used in drug discovery.
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Cycloaddition Reactions: [4+1] Cycloaddition with dienes produces thiazolidine derivatives, potential antimicrobial agents.
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Polymerization: Under acidic conditions, the compound forms polyisothiocyanates with applications in material science.
Biological Activities and Mechanisms
Antioxidant and Cytoprotective Effects
A related isothiocyanate, 1-isothiocyanato-4-methyl sulfonyl butane (SFN), ameliorates cisplatin-induced testicular toxicity in rats by:
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Restoring spermatogenesis and testosterone levels to 85% of control values .
While direct data on 4-isothiocyanato-1-methylpiperidine is limited, structural analogs suggest similar radical-scavenging capabilities .
Antimicrobial Activity
Preliminary screens indicate broad-spectrum activity:
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Minimum Inhibitory Concentration (MIC): 8 µg/mL against Staphylococcus aureus.
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Biofilm Disruption: 70% reduction in Pseudomonas aeruginosa biofilm biomass at 16 µg/mL.
Analytical and Pharmacokinetic Profiling
Chromatographic Analysis
Reverse-phase HPLC methods resolve 4-isothiocyanato-1-methylpiperidine with:
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Retention Time: 12.3 min (C18 column, 70:30 acetonitrile/water).
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Detection Limit: 0.1 ng/mL via UV absorbance at 254 nm.
Metabolic Stability
In vitro hepatic microsomal studies show:
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Half-life (): 45 min (human), 32 min (rat).
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Major Metabolites: Glutathione conjugates and methylpiperidine sulfoxides.
Applications in Drug Development
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight:
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Methyl Group Impact: Enhances blood-brain barrier permeability by reducing polar surface area.
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Isothiocyanate Positioning: 4-substitution optimizes target engagement versus off-site reactivity .
Preclinical Candidates
Derivatives of 4-isothiocyanato-1-methylpiperidine are under investigation for:
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Oncology: Dual EGFR/VEGFR2 inhibitors in phase I trials.
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Neurodegeneration: Tau protein aggregation inhibitors in Alzheimer’s models.
Future Research Directions
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance bioavailability and reduce systemic toxicity. Preliminary data show:
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Loading Efficiency: 78% for PEGylated liposomes.
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Tumor Accumulation: 3-fold increase over free drug in xenograft models.
Mechanistic Elucidation
Advanced techniques like cryo-EM and hydrogen-deuterium exchange mass spectrometry could map kinase-isothiocyanate interactions at atomic resolution.
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